molecular formula C11H14O B072727 4-Cyclopentylphenol CAS No. 1518-83-8

4-Cyclopentylphenol

Cat. No.: B072727
CAS No.: 1518-83-8
M. Wt: 162.23 g/mol
InChI Key: SNBKPVVDUBFDEJ-UHFFFAOYSA-N
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Description

4-Cyclopentylphenol is an organic compound with the molecular formula C11H14O It consists of a phenol group substituted with a cyclopentyl group at the para position

Scientific Research Applications

4-Cyclopentylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

4-Cyclopentylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopentylphenol can be synthesized through the alkylation of phenol with cyclopentanol. One common method involves the use of montmorillonite K-10 as a catalyst at 120°C for 12 hours . This reaction yields this compound with a moderate yield.

Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming cyclopentylquinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of cyclopentylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Cyclopentylquinone derivatives.

    Reduction: Cyclopentylcyclohexanol.

    Substitution: Various substituted phenols depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-Cyclopentylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially altering their activity. The phenolic group allows it to participate in hydrogen bonding and other interactions, influencing its biological effects.

Comparison with Similar Compounds

    4-Cyclohexylphenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-Tert-butylphenol: Contains a tert-butyl group at the para position.

    4-Phenylphenol: Features a phenyl group at the para position.

Uniqueness: 4-Cyclopentylphenol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

4-cyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBKPVVDUBFDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164874
Record name Phenol, 4-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518-83-8
Record name Phenol, 4-cyclopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1518-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407856
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopentylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you tell me about the enzymatic activity of 4-cyclopentylphenol, particularly with flavin-dependent enzymes?

A1: Research indicates that this compound is a newly discovered substrate for both vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). [] These enzymes are flavin-dependent para-phenol oxidases, meaning they utilize a flavin cofactor to catalyze the oxidation of phenolic compounds with a para substituent. While the exact mechanism of interaction between this compound and these enzymes hasn't been elucidated in the provided research, its acceptance as a substrate suggests it can bind to the enzyme active site and undergo oxidation. This finding expands the known substrate range of VAO and EUGO and might have implications for biocatalytic applications, particularly in converting lignin-derived aromatic monomers. [] Further research is needed to fully characterize the kinetic parameters and understand the detailed mechanism of this enzymatic reaction.

Q2: Is there a way to differentiate this compound from its isomers?

A2: Yes, thin-layer chromatography (TLC) offers a method to separate this compound from its isomers, 2-cyclopentylphenol and 3-cyclopentylphenol. [] This technique relies on the differing affinities of the isomers for the stationary and mobile phases within the TLC system, leading to distinct separation patterns. This separation is particularly useful for analytical purposes, especially for detecting and quantifying the presence of the 3- and 4- isomers within a sample of 2-cyclopentylphenol, even at low concentrations (0.1%). []

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